molecular formula C2H2N2S B1210528 1,2,3-Thiadiazole CAS No. 288-48-2

1,2,3-Thiadiazole

Cat. No. B1210528
CAS RN: 288-48-2
M. Wt: 86.12 g/mol
InChI Key: UGUHFDPGDQDVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-thiadiazole is a thiadiazole.

Scientific Research Applications

Synthesis and Biological Activities

1,2,3-Thiadiazoles are significant in synthetic chemistry and pharmaceutical research due to their diverse biological activities. They have been used in treating various diseases and exhibit activities like antiviral, antitumor, antimicrobial, anticancer, and more (Irfan et al., 2019). These compounds, with a broad spectrum of biological activities, are particularly noted in the field of medicine and pharmacology (Irfan et al., 2021).

Application in Plant Activators

1,2,3-Thiadiazole derivatives have been explored as novel plant activators. Studies show these compounds can be more potent than some commercialized plant activators and exhibit significant efficacy against several plant diseases (Qingshan et al., 2013).

Fungicidal and Antiviral Properties

1,2,3-Thiadiazoles have also been found to have potent fungicidal and antiviral properties. Certain synthesized 5-methyl-1,2,3-thiadiazoles exhibit broad-spectrum activities against fungi and show promising antivirus activities (Zheng et al., 2010).

Tandem Synthesis

The tandem synthesis of structurally diverse 1,2,3-thiadiazoles from 3,4-dichloroisothiazol-5-ketones and hydrazines under external oxidant- and sulfur-free conditions is another important application. This method offers a broad substrate scope and easy purification (Zhang et al., 2022).

Pharmacological Interest

1,3,4-Thiadiazole derivatives exhibit diverse pharmacological activities such as insecticidal, herbicidal, antiviral, anti-tumor, and other activities. They have applications in various fields including as dyes, lubricants, analytical reagents, and agents (Asif & Abida, 2019).

Bioactivity and Structure-Activity Relationship

Novel 1,2,3-thiadiazole derivatives showing moderate herbicidal activity and favorable inhibition rates for specific enzymes have been developed, highlighting the versatility of this compound in bioactivity studies (Liu et al., 2012).

Physiological Effects in Plants

Synthetic 1,2,3-thiadiazole compounds have been studied for their physiological effects on plants, such as influencing γ-aminobutyric acid levels, reactive oxygen species accumulation, and carbohydrate and protein levels in lentil cultivars (AL-Quraan et al., 2015).

properties

CAS RN

288-48-2

Product Name

1,2,3-Thiadiazole

Molecular Formula

C2H2N2S

Molecular Weight

86.12 g/mol

IUPAC Name

thiadiazole

InChI

InChI=1S/C2H2N2S/c1-2-5-4-3-1/h1-2H

InChI Key

UGUHFDPGDQDVGX-UHFFFAOYSA-N

SMILES

C1=CSN=N1

Canonical SMILES

C1=CSN=N1

Other CAS RN

288-48-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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